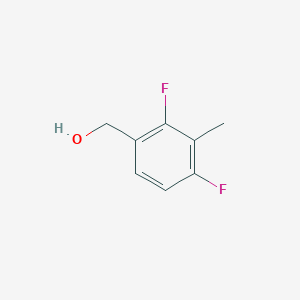

2,4-Difluoro-3-methylbenzyl alcohol

Übersicht

Beschreibung

2,4-Difluoro-3-methylbenzyl alcohol (DFMBA) is an organic compound that is widely used in the synthesis of organic compounds and in the development of pharmaceuticals. It is a colorless, odorless, and water-soluble compound with a molecular weight of 150.20 g/mol. DFMBA is a highly versatile compound due to its wide range of applications in chemical synthesis, pharmaceutical development, and other areas.

Wissenschaftliche Forschungsanwendungen

Deoxyfluorination of Alcohols

One application of derivatives similar to 2,4-Difluoro-3-methylbenzyl alcohol is in the deoxyfluorination of alcohols. The study by Kobayashi et al. (2004) demonstrates the use of N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA) for converting primary alcohols to fluorides using microwave irradiation or conventional heating. This process is especially effective for the deoxyfluorination of anomeric hydroxy groups in sugars, allowing for the selective production of glycosyl fluorides under mild conditions (Kobayashi et al., 2004).

Photocatalytic Oxidation of Benzyl Alcohol Derivatives

Another study by Higashimoto et al. (2009) explores the photocatalytic oxidation of benzyl alcohol and its derivatives, including those similar to this compound, into corresponding aldehydes using titanium dioxide under an O2 atmosphere. This reaction proceeds with high conversion and selectivity under both UV and visible light, demonstrating the potential of these compounds in green chemistry applications (Higashimoto et al., 2009).

Oxidation Mechanisms Involving Iron Complexes

Morimoto et al. (2012) investigated the oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex, highlighting the role of scandium(III) in enhancing reactivity and modifying the reaction pathway. This research provides insights into the complex mechanisms of oxidation reactions and the potential for developing more efficient catalysts (Morimoto et al., 2012).

Synthesis and Application in Material Science

Basharat et al. (2007) describe the synthesis of group 13 sesquialkoxides from reactions involving 4-methylbenzyl alcohol, a compound structurally related to this compound. These sesquialkoxides serve as precursors to crystalline oxide films, demonstrating the compound's relevance in materials science and nanotechnology (Basharat et al., 2007).

Vibrational Spectroscopy Analysis

Research by Prabhakaran and Jaffar (2017) focuses on the vibrational (IR and Raman) spectroscopy analysis of 2,4-difluorobenzyl alcohol (DFBA), providing detailed insights into the molecular structure and potential energy distribution. This study is pivotal for understanding the physical and chemical properties of compounds similar to this compound (Prabhakaran & Jaffar, 2017).

Eigenschaften

IUPAC Name |

(2,4-difluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKJRIGFJHFZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)

![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)

![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)

![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)

![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)